molecular formula C12H11Br2N B14137524 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole CAS No. 89208-01-5

1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole

Cat. No.: B14137524
CAS No.: 89208-01-5
M. Wt: 329.03 g/mol
InChI Key: BPKPPEGRSRQIJR-UHFFFAOYSA-N
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Description

1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole is an organic compound with the molecular formula C₁₂H₁₁Br₂N It is characterized by the presence of a pyrrole ring substituted with a 2,6-bis(bromomethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethylphenylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobrominated product .

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl groups to methyl groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products:

  • Substitution reactions yield azides, thiocyanates, or other substituted derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield methyl-substituted derivatives.

Scientific Research Applications

1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole is unique due to the presence of both a pyrrole ring and bromomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research.

Properties

CAS No.

89208-01-5

Molecular Formula

C12H11Br2N

Molecular Weight

329.03 g/mol

IUPAC Name

1-[2,6-bis(bromomethyl)phenyl]pyrrole

InChI

InChI=1S/C12H11Br2N/c13-8-10-4-3-5-11(9-14)12(10)15-6-1-2-7-15/h1-7H,8-9H2

InChI Key

BPKPPEGRSRQIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2CBr)CBr

Origin of Product

United States

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